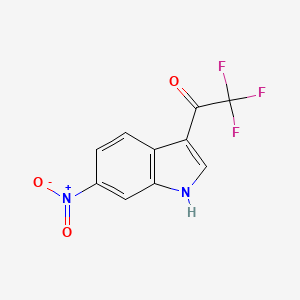
2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone (CAS# 676476-90-7) is a useful research chemical . It has a molecular weight of 258.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone . The InChI code is 1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-3-5(15(17)18)1-2-6(7)8/h1-4,14H .Applications De Recherche Scientifique
Diversity-Oriented Synthesis
One application is in the diversity-oriented synthesis of novel compounds. For instance, Korotaev et al. (2021) developed regio- and stereoselective methods for synthesizing substituted spirochromenopyrrolizidinones and spirochromenoindolizidinones using a three-component reaction involving 3-nitro-2-trifluoromethyl-2H-chromenes. This process is significant for creating complex molecular structures potentially useful in drug discovery and material science (Korotaev et al., 2021).
Fluorine Chemistry
In fluorine chemistry, Hudlicky and Bell (1974) studied the oxidation of perfluoroaromatics, including compounds related to 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone. Their work contributed to understanding the chemical behavior of fluorinated aromatic compounds, which are important in various industrial and pharmaceutical applications (Hudlicky & Bell, 1974).
Asymmetric Synthesis
Demir et al. (2001) explored the asymmetric synthesis of enantiomers from 2,2,2-trifluoro-1-furan-2-yl-ethanone. Their work highlights the potential of using similar trifluorinated compounds in stereoselective synthesis, which is crucial for creating chiral drugs and other biologically active substances (Demir, Seşenoğlu & Gerçek-Arkin, 2001).
Plant Growth Regulators
In the field of agriculture, Katayama and Gautam (1997) synthesized fluorinated plant growth regulators from methyl-substituted indoles and trifluoroacetaldehyde ethyl hemiacetal. This research demonstrates the utility of trifluoromethylated compounds in enhancing plant growth, which can have significant implications for agricultural productivity (Katayama & Gautam, 1997).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-3-5(15(17)18)1-2-6(7)8/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGASWCHKORNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)
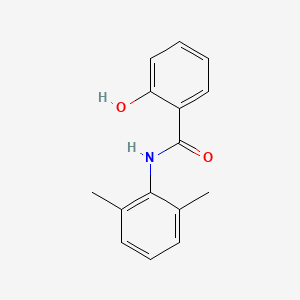

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
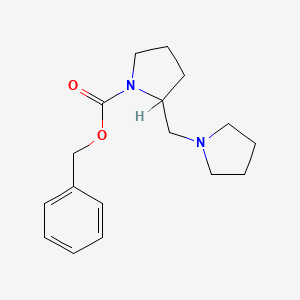

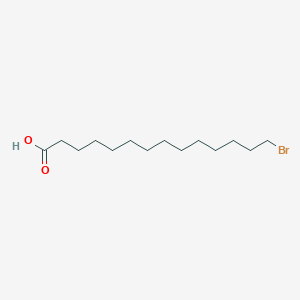
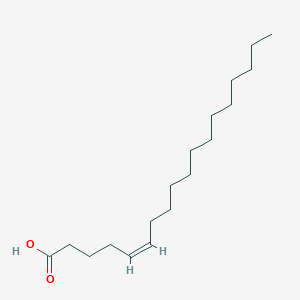

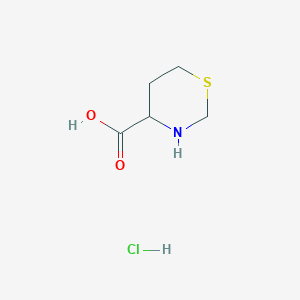
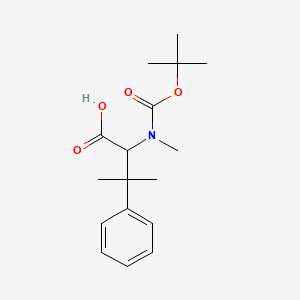
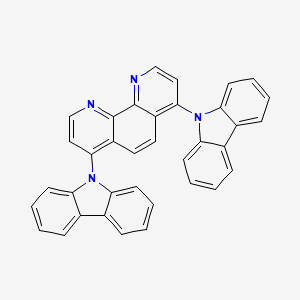
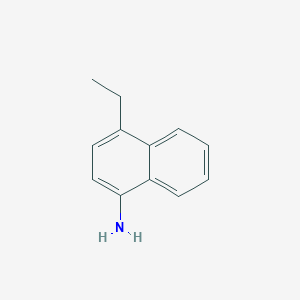
![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)